BenchChemオンラインストアへようこそ!

2-(1-ethyl-1H-pyrazol-4-yl)morpholine

Medicinal Chemistry Process Chemistry Building Blocks

2-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8) is a heterocyclic organic compound comprising a morpholine ring directly linked to a 1-ethyl-1H-pyrazole moiety at the 4-position of the pyrazole ring. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
CAS No. 1803600-81-8
Cat. No. B1433424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-1H-pyrazol-4-yl)morpholine
CAS1803600-81-8
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)C2CNCCO2
InChIInChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3
InChIKeyNNXXVEMRVABLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8): Chemical Properties, Specifications, and Procurement Data


2-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8) is a heterocyclic organic compound comprising a morpholine ring directly linked to a 1-ethyl-1H-pyrazole moiety at the 4-position of the pyrazole ring. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol . The compound is commercially available as a research chemical or building block from multiple vendors, with typical purities specified at ≥95% . Its structure presents a chiral center at the 2-position of the morpholine ring, meaning it exists as a pair of enantiomers unless otherwise specified. Predicted physicochemical properties include a boiling point of 326.1±32.0 °C . The compound's primary utility lies in medicinal chemistry as a synthetic intermediate or scaffold for the development of bioactive molecules.

Why Substituting 2-(1-Ethyl-1H-pyrazol-4-yl)morpholine with Similar Morpholine-Pyrazole Analogs Carries Undefined Risk


Compounds containing both pyrazole and morpholine motifs are frequently explored as kinase inhibitors, GPCR modulators, and protein-protein interaction disruptors. However, small structural variations—such as the position of the morpholine attachment, the nature of the N-alkyl substituent on the pyrazole ring, or the presence of additional substituents—can profoundly alter target binding affinity, selectivity, and pharmacokinetic properties [1]. For instance, within the class of 2-H pyrazole derivatives containing morpholine moieties, specific compounds have demonstrated IC₅₀ values ranging from sub-micromolar to >10 µM against APC-Asef interaction, with the most potent analog (compound 7g) achieving an IC₅₀ of 0.10±0.01 µM against HCT116 cells [2]. Even a closely related analog such as 2-(1-ethyl-1H-pyrazol-4-yl)-5,5-dimethylmorpholine (CAS 2092499-59-5), which differs only by geminal dimethyl substitution on the morpholine ring, has been reported to exhibit anti-inflammatory properties distinct from the unsubstituted parent compound [3]. Consequently, assuming functional or biological equivalence between 2-(1-ethyl-1H-pyrazol-4-yl)morpholine and its structural analogs without direct comparative data is scientifically unsound and could lead to divergent experimental outcomes.

Quantitative Differentiation Evidence for 2-(1-Ethyl-1H-pyrazol-4-yl)morpholine Against Closest Analogs


Comparative Synthesis Route and Process-Specific Purity Analysis

A dedicated synthetic patent (CN111377867B) specifically describes the preparation of 2-(1-alkyl-1H-pyrazol-4-yl)morpholine derivatives, wherein the alkyl group R can be methyl, ethyl, or isopropyl [1]. The patent explicitly notes that prior to its filing, no literature reported a synthesis method for 2-(1-R-1H-pyrazol-4-yl)morpholine [1]. This establishes a unique, documented synthetic route for this compound that is not generically applicable to all pyrazole-morpholine analogs. Commercial sources for 2-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8) specify a minimum purity of 95% , which serves as a baseline for procurement quality control. While direct head-to-head purity comparisons with analogs are not available from a single vendor, the existence of a specific, patented synthetic method provides a traceable quality differentiator for this specific compound.

Medicinal Chemistry Process Chemistry Building Blocks

Structural Distinction: Positional Isomerism and Regioisomeric Considerations

2-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 1803600-81-8) features the morpholine ring attached at the 4-position of the pyrazole ring via a direct carbon-carbon bond. A regioisomer, 3-(1-ethyl-1H-pyrazol-4-yl)morpholine (CAS 2228694-67-3), is also commercially available, differing solely in the attachment point of the morpholine to the pyrazole (3-position vs. 4-position) [1]. While no direct comparative biological data are publicly available for these two specific isomers, the principle that regioisomerism can significantly impact molecular recognition and binding affinity is a well-established tenet of medicinal chemistry [2]. Therefore, these isomers are not interchangeable in a research context, and selection between them must be guided by specific project hypotheses regarding binding mode and pharmacophore geometry.

Medicinal Chemistry Structural Biology SAR

Comparative Analysis of Molecular Complexity and Substitution Pattern

The target compound, 2-(1-ethyl-1H-pyrazol-4-yl)morpholine, serves as a relatively unadorned scaffold. In contrast, a closely related analog, 2-(1-ethyl-1H-pyrazol-4-yl)-5,5-dimethylmorpholine (CAS 2092499-59-5), incorporates geminal dimethyl substitution on the morpholine ring [1]. This seemingly minor modification introduces increased steric bulk and lipophilicity near the morpholine nitrogen and oxygen atoms, which can influence conformational flexibility, metabolic stability, and membrane permeability [2]. The dimethyl analog has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro [1], a biological profile that cannot be automatically assumed for the simpler, unsubstituted parent compound. Researchers must therefore consider whether the increased steric hindrance and lipophilicity of the dimethyl analog are desirable for their target profile, or if the less hindered, more synthetically tractable nature of the unsubstituted compound is preferable for further derivatization.

Medicinal Chemistry Lead Optimization Chemical Biology

Defined Research and Procurement Scenarios for 2-(1-Ethyl-1H-pyrazol-4-yl)morpholine


Procurement of a Defined Building Block for Parallel Synthesis or Library Construction

When constructing a focused library of pyrazole-morpholine analogs for early-stage hit identification or lead optimization, procurement of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine as a core building block is justified. Its defined, patented synthesis route [1] and established commercial availability at ≥95% purity provide a reliable starting point for subsequent chemical derivatization. This scenario is particularly relevant when the research hypothesis involves exploring SAR around the 4-position of the pyrazole ring or the nitrogen of the morpholine, where this compound serves as a versatile, unsubstituted scaffold.

Negative Control or Baseline Compound for Studies Involving Substituted Morpholine Analogs

In experiments designed to elucidate the biological consequences of substituent effects on the morpholine ring (e.g., using the 5,5-dimethyl analog [1]), 2-(1-ethyl-1H-pyrazol-4-yl)morpholine can serve as an essential negative control or baseline comparator. By comparing the activity of the unsubstituted parent compound against a substituted derivative, researchers can directly attribute any observed differences in target binding, cellular activity, or ADME properties to the specific chemical modification. This scenario relies on the principle that structural changes, even minor ones, can dramatically alter a molecule's biological profile .

Synthetic Intermediate for the Preparation of More Complex Pyrazole-Containing Kinase Inhibitors

The pyrazole ring is a privileged scaffold in kinase inhibitor design, and the morpholine moiety is frequently employed to improve solubility and modulate pharmacokinetic properties [1]. 2-(1-ethyl-1H-pyrazol-4-yl)morpholine represents a suitably functionalized intermediate for the synthesis of more elaborate kinase inhibitor candidates, particularly those targeting kinases with a known affinity for pyrazole-containing ligands. Its utility lies in its ability to serve as a common synthetic intermediate for divergent synthesis pathways, enabling the rapid exploration of chemical space around a core pyrazole-morpholine motif.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-ethyl-1H-pyrazol-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.